molecular formula C23H22N4O3S2 B2980552 ethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 304862-58-6

ethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2980552
CAS No.: 304862-58-6
M. Wt: 466.57
InChI Key: XWCKJEGIQWBWBF-UHFFFAOYSA-N
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Description

This compound is a chemical with the linear formula C25H26N4O3S2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Scientific Research Applications

Synthesis and Medicinal Chemistry

Ethyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate belongs to a broader class of compounds with potential applications in medicinal chemistry. Compounds such as 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, for instance, have been identified as potent adenosine receptor antagonists and may have therapeutic potential as novel and rapid-acting antidepressant agents. These compounds have shown optimal activity in Porsolt's behavioral despair model in rats upon acute administration, indicating their potential in antidepressant therapy (Sarges et al., 1990).

Novel Synthesis Methods

Research on related compounds includes the development of novel synthesis methods. For example, ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate was synthesized from methyl 2-azido-5-bromobenzoate and ethyl 4-(ethylsulfanyl)-3-oxobutanoate, highlighting innovative synthetic pathways in this chemical domain (Pokhodylo & Obushak, 2019).

Antimicrobial Evaluation

Several analogs have been evaluated for their antimicrobial properties. For instance, some 4-ethyl-1(2)-R-1(2)H-4,7-dihydro-triazolo[4,5-h]-quinolin-7-one-6-carboxylic acids were prepared as novel analogs of oxolinic acid and tested for antimicrobial activity, especially targeting urinary tract infections (Sanna et al., 1990).

Potential Therapeutic Applications

Research in this area is not limited to depression and antimicrobial effects. Various derivatives of similar compounds have been synthesized and evaluated for potential therapeutic applications, such as analgesic, anti-inflammatory, antioxidant, and antimicrobial activities (El-Gazzar et al., 2009).

Tuberculostatic Activity

The compound's analogs have also been studied for their potential in treating tuberculosis. For example, structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate were synthesized and evaluated for tuberculostatic activity, exploring structure-activity relations to enhance their medicinal efficacy (Titova et al., 2019).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S2/c1-3-30-22(29)20-15-8-6-10-17(15)32-21(20)24-19(28)12-31-23-26-25-18-11-13(2)14-7-4-5-9-16(14)27(18)23/h4-5,7,9,11H,3,6,8,10,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCKJEGIQWBWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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